
(4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is an organic compound with a unique structure characterized by a bromomethyl group attached to a heptenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one typically involves the bromination of a suitable precursor. One common method is the bromination of 2,2,6,6-tetramethylhept-4-en-3-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, continuous flow photochemical methods can be employed. These methods involve the use of N-bromosuccinimide as the brominating agent and a suitable solvent such as acetone or acetonitrile. The reaction mixture is passed through a photochemical reactor under controlled temperature and light conditions to achieve high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
(4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparación Con Compuestos Similares
Similar Compounds
- (4Z)-5-(chloromethyl)-2,2,6,6-tetramethylhept-4-en-3-one
- (4Z)-5-(iodomethyl)-2,2,6,6-tetramethylhept-4-en-3-one
- (4Z)-5-(methyl)-2,2,6,6-tetramethylhept-4-en-3-one
Uniqueness
(4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo .
Propiedades
Fórmula molecular |
C12H21BrO |
|---|---|
Peso molecular |
261.20 g/mol |
Nombre IUPAC |
(Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/C12H21BrO/c1-11(2,3)9(8-13)7-10(14)12(4,5)6/h7H,8H2,1-6H3/b9-7+ |
Clave InChI |
ZTUSHYHWUWWBCU-VQHVLOKHSA-N |
SMILES isomérico |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/CBr |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


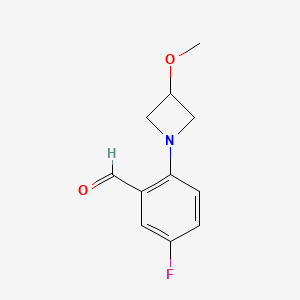
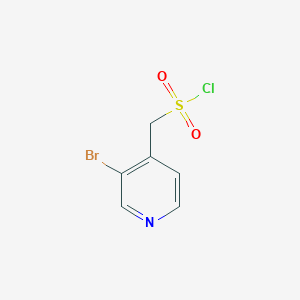
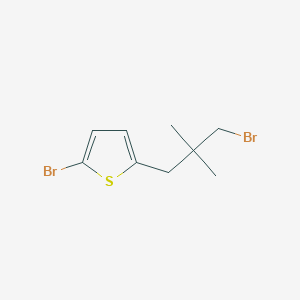
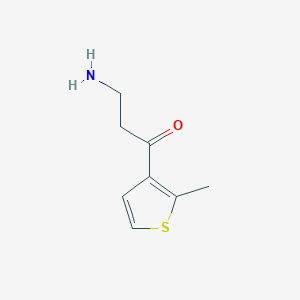
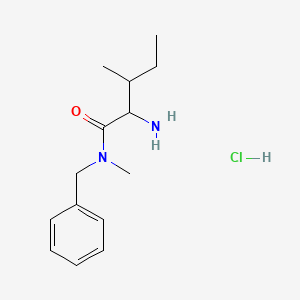
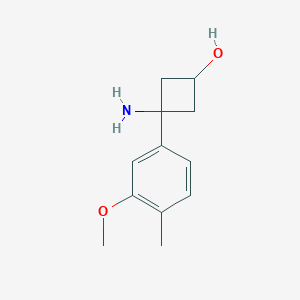

![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13194617.png)
![N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride](/img/structure/B13194628.png)

![3-[4-(Bromodifluoromethyl)phenyl]pyridine](/img/structure/B13194648.png)
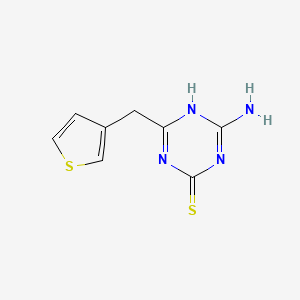

![[3-(4-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13194665.png)
